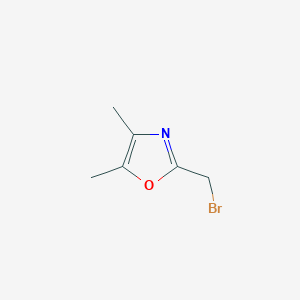
4-chloro-1-(4-ethoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4’-ethoxybutyrophenone: is an organic compound that belongs to the class of butyrophenones It is characterized by the presence of a chloro group at the fourth position and an ethoxy group at the fourth position of the butyrophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-ethoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-ethoxybutyrophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of solvents like chlorobenzene can help in reducing the toxicity and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4’-ethoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-4’-ethoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of butyrophenone derivatives on cellular processes and enzyme activities.
Medicine: Its structure is similar to that of other butyrophenone derivatives used as antipsychotic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-ethoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Chloro-4’-fluorobutyrophenone: This compound has a fluorine atom instead of an ethoxy group, which can alter its chemical properties and reactivity.
4-Chloro-4’-methoxybutyrophenone: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with other molecules.
Uniqueness: 4-Chloro-4’-ethoxybutyrophenone is unique due to the presence of both chloro and ethoxy groups, which provide a distinct set of chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-1-(4-ethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
QDQLZUUKPONNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one](/img/structure/B8704622.png)

![N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)
![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(hydroxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8704645.png)



![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[(3R)-1-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-piperidinyl]-](/img/structure/B8704692.png)


![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)

